![molecular formula C20H18N4O B607693 4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol CAS No. 2009273-67-8](/img/structure/B607693.png)

4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol

Overview

Description

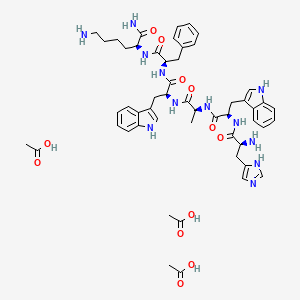

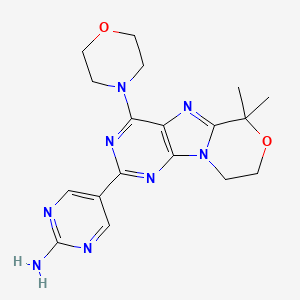

“4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol”, also known as GNE-6640, is a chemical compound with the molecular formula C20H18N4O . It has a molecular weight of 330.4 g/mol . The compound is also identified by the ChEMBL ID CHEMBL4076247 .

Molecular Structure Analysis

The InChI code of the compound is1S/C20H18N4O/c1-2-16-17 (13-5-8-18-14 (9-13)10-23-24-18)11-22-20 (21)19 (16)12-3-6-15 (25)7-4-12/h3-11,25H,2H2,1H3, (H2,21,22) (H,23,24) . The Canonical SMILES is CCC1=C (C (=NC=C1C2=CC3=C (C=C2)NN=C3)N)C4=CC=C (C=C4)O . These codes provide a textual representation of the compound’s structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.4 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 87.8 Ų . The compound has a rotatable bond count of 3 .Scientific Research Applications

Corrosion Inhibition

Research has shown that compounds similar to 4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol, specifically Schiff’s bases with pyridyl substitutions, can be effective corrosion inhibitors. These compounds have been tested for their ability to protect mild steel in hydrochloric acid solutions, demonstrating significant inhibition efficiency. The molecular structures of these compounds are studied using methods like density function theory (DFT) to understand their effectiveness (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Properties

Several studies have synthesized derivatives of pyridyl compounds, which share structural similarities with this compound. These derivatives have been tested for their antimicrobial activities, showing effectiveness against various bacteria and fungi. The synthesis processes often involve reactions with different reagents and are evaluated for their potential as antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Pharmacological Potential

In the field of medicinal chemistry, similar compounds have been synthesized and evaluated for potential pharmacological applications. For instance, derivatives of pyridyl compounds have been assessed for their pro-cognitive properties and as ligands for serotonin receptors. These studies aim to discover new chemical structures that can act on specific neural pathways, potentially leading to the development of novel antipsychotic or antidepressant medications (Staroń et al., 2019).

Material Science Applications

Compounds containing pyridyl groups have been used in material science research. For example, some studies focus on the synthesis of oligomers with pyridyl substitutions for various applications, such as coatings or polymer-based materials. These studies often involve characterizing the compounds using techniques like FTIR, UV–vis, and NMR, and evaluating their stability and physical properties (Kaya, Bilici, & Saçak, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

GNE-6640 primarily targets the Ubiquitin-Specific Protease 7 (USP7) . USP7, a member of the deubiquitinases (DUBs) family, plays a crucial role in the regulation of protein degradation under physiological conditions . It hydrolyzes the bonds among ubiquitin and removes the macromolecular ubiquitin chain attached to the substrate, freeing the substrate from being recognized and degraded by the 26S proteasome .

Mode of Action

GNE-6640 exerts its inhibitory activity by sterically hindering ubiquitin binding and preventing the transition of the USP7 α5 helix to the active conformation . This interaction with USP7 inhibits the enzyme’s activity, disrupting the normal process of protein degradation .

Biochemical Pathways

The inhibition of USP7 by GNE-6640 affects various molecular signaling pathways, including DNA damage repair, p53, and transforming growth factor-β (TGF-β) pathways . By disrupting these pathways, GNE-6640 can influence a wide range of biological processes.

Pharmacokinetics

GNE-6640 has been noted for its oral bioavailability , which suggests that it can be effectively absorbed in the digestive tract and distributed throughout the body. This property enhances the compound’s potential as a therapeutic agent.

Result of Action

The inhibition of USP7 by GNE-6640 leads to the induction of tumor cell death and enhances the cytotoxicity of chemotherapeutic agents and targeted compounds . This suggests that GNE-6640 could be a valuable tool in cancer treatment strategies.

properties

IUPAC Name |

4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYXJQQBKROZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)